

1-Methylcyclobutanamine hydrochloride CAS number 174886-05-6

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Compound of Interest

Compound Name: *1-Methylcyclobutanamine hydrochloride*

Cat. No.: *B182125*

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An In-Depth Technical Guide to **1-Methylcyclobutanamine Hydrochloride** (CAS: 174886-05-6): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

1-Methylcyclobutanamine hydrochloride, identified by CAS number 174886-05-6, is a cyclic primary amine salt that has emerged as a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry.^{[1][2][3]} Its significance lies in the unique structural and conformational properties imparted by the 1-methylcyclobutane moiety. Unlike more common cycloalkanes, the cyclobutane ring is a highly strained, puckered system. This inherent rigidity offers a distinct three-dimensional profile that medicinal chemists can leverage to design novel therapeutic agents with improved pharmacological properties.^{[1][4]}

The incorporation of this scaffold into drug candidates can lead to several strategic advantages, including enhanced metabolic stability, reduced planarity, and the ability to precisely orient key pharmacophoric groups to optimize interactions with biological targets.^[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, characterization, applications, and handling of this important chemical entity.

Section 2: Physicochemical Properties and Specifications

The hydrochloride salt form of 1-methylcyclobutanamine provides enhanced stability and solubility in aqueous media compared to its free base, making it more convenient for handling, storage, and use in various synthetic applications.[5]

Property	Value	Source(s)
CAS Number	174886-05-6	[6][7][8]
Molecular Formula	C ₅ H ₁₁ N·HCl	[3][6][7]
Molecular Weight	121.61 g/mol	[6][8][9]
Appearance	White to off-white crystalline solid or powder	[3][6][9]
Melting Point	241-244 °C	[2][3][6][7][10]
Solubility	Soluble in water and ethanol	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[2][6][7]
Key Synonyms	1-Amino-1-methylcyclobutane hydrochloride, (1-Methylcyclobutyl)amine hydrochloride	[2][3][6][8]

Section 3: Synthesis and Mechanistic Rationale

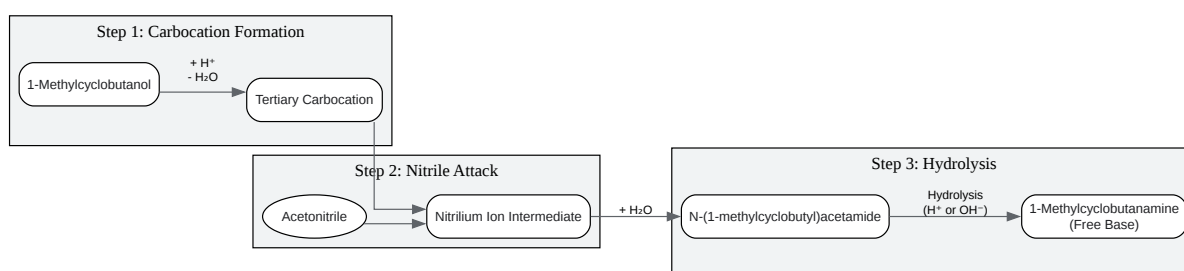
The synthesis of **1-methylcyclobutanamine hydrochloride** is typically achieved by first preparing the free base, 1-methylcyclobutanamine (CAS: 40571-47-9), which is then converted to its hydrochloride salt. Two prevalent and effective synthetic pathways to the free amine are the Ritter reaction and the Curtius rearrangement.

Method A: The Ritter Reaction Pathway

The Ritter reaction is a robust method for synthesizing tertiary carbinamines from the corresponding tertiary alcohol. The choice of this pathway is often dictated by the commercial

availability of the 1-methylcyclobutanol starting material and the reaction's tolerance for a variety of functional groups.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a relatively stable tertiary carbocation from 1-methylcyclobutanol under strong acidic conditions. This electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide, which is then hydrolyzed under acidic or basic conditions to furnish the final primary amine.



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Caption: Ritter reaction workflow for 1-methylcyclobutanamine synthesis.

Experimental Protocol: Synthesis via Ritter Reaction

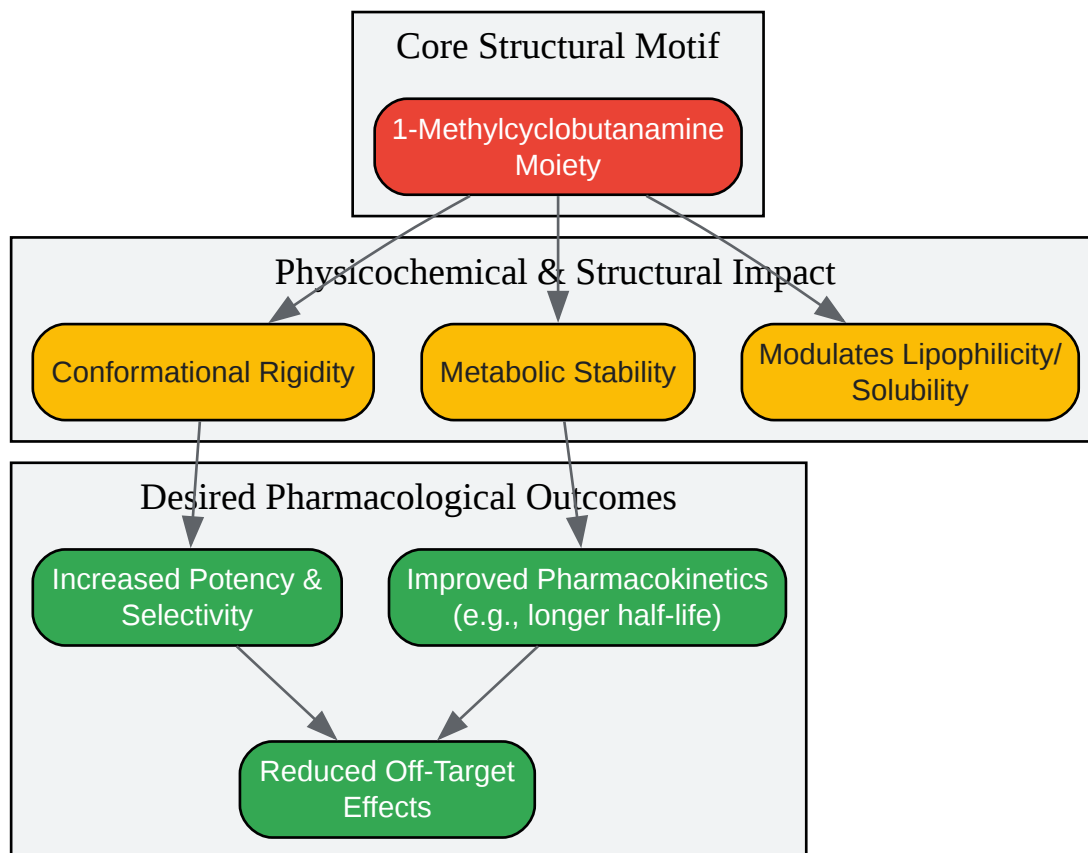
- **Carbocation Formation & Trapping:** To a cooled (0 °C) solution of acetonitrile, add 1-methylcyclobutanol (1.0 eq) dropwise. Slowly add concentrated sulfuric acid (1.2 eq) while maintaining the temperature below 10 °C.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

- **Hydrolysis:** Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v).
- **Workup & Isolation:** The resulting aqueous slurry is heated to reflux for 4-6 hours to hydrolyze the amide intermediate. After cooling, the product (free amine) is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methylcyclobutanamine.

Method B: The Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative route starting from 1-methylcyclobutanecarboxylic acid. This method is particularly useful when the corresponding carboxylic acid is more readily available or cost-effective than the alcohol.

Causality and Mechanistic Insight: The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, with the loss of nitrogen gas.^[1] The carboxylic acid is first converted to an activated derivative (e.g., an acyl chloride or mixed anhydride), which then reacts with an azide source (like sodium azide) to form the unstable acyl azide. The isocyanate intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.^[1]



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